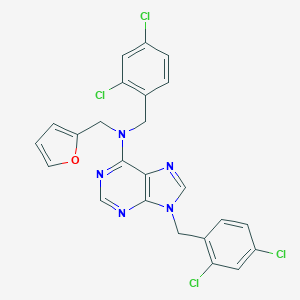![molecular formula C23H21N3O4S B295514 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B295514.png)
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as CUDC-101, is a small molecule inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). It has been investigated for its potential in cancer treatment due to its ability to inhibit cancer cell growth and induce apoptosis.
Mécanisme D'action
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione works by inhibiting HDAC, EGFR, and HER2. HDAC is an enzyme that regulates gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. EGFR and HER2 are receptors that play a role in cell proliferation, survival, and differentiation. Inhibition of these targets leads to altered gene expression, cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects:
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are key processes in cancer progression. In addition, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several advantages for lab experiments, including its potent activity against multiple targets, its ability to induce apoptosis and inhibit tumor growth, and its potential to enhance the efficacy of other cancer treatments. However, its limitations include its poor solubility and stability, which can affect its bioavailability and effectiveness.
Orientations Futures
There are several future directions for research on 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione. One potential area of investigation is the development of more potent and selective HDAC inhibitors based on the structure of 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione. Another potential direction is the investigation of 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione in clinical trials.
Méthodes De Synthèse
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be synthesized through a multistep process that involves the coupling of 2-(4-methoxyphenoxy)ethylamine with 2-methylindole-3-carboxaldehyde, followed by a condensation reaction with thiosemicarbazide. The resulting compound is then oxidized to form the final product.
Applications De Recherche Scientifique
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been extensively studied for its potential in cancer treatment. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Formule moléculaire |
C23H21N3O4S |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
5-[[1-[2-(4-methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H21N3O4S/c1-14-18(13-19-21(27)24-23(31)25-22(19)28)17-5-3-4-6-20(17)26(14)11-12-30-16-9-7-15(29-2)8-10-16/h3-10,13H,11-12H2,1-2H3,(H2,24,25,27,28,31) |
Clé InChI |
LNRSAPAPWKYCQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)C=C4C(=O)NC(=S)NC4=O |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)C=C4C(=O)NC(=S)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione](/img/structure/B295434.png)
![7-benzyl-1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295439.png)

![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)

![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)
![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)


![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)